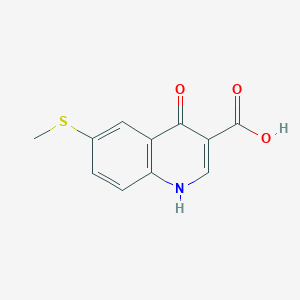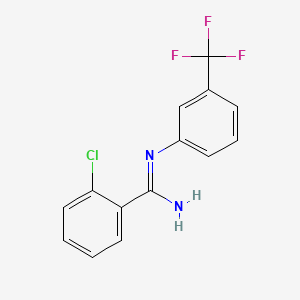
o-Chloro-N-(alpha,alpha,alpha-trifluoro-m-tolyl)benzamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-Chloro-N-(alpha,alpha,alpha-trifluoro-m-tolyl)benzamidine: is an organic compound characterized by its unique structure, which includes a chloro group, a trifluoromethyl group, and an amidine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of o-Chloro-N-(alpha,alpha,alpha-trifluoro-m-tolyl)benzamidine typically involves the reaction of o-chlorobenzonitrile with alpha,alpha,alpha-trifluoro-m-toluidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions: o-Chloro-N-(alpha,alpha,alpha-trifluoro-m-tolyl)benzamidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamidines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, o-Chloro-N-(alpha,alpha,alpha-trifluoro-m-tolyl)benzamidine is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mécanisme D'action
The mechanism of action of o-Chloro-N-(alpha,alpha,alpha-trifluoro-m-tolyl)benzamidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
o-Chlorobenzamidine: Shares the chloro group but lacks the trifluoromethyl group.
m-Tolylbenzamidine: Contains the tolyl group but lacks the chloro and trif
Propriétés
Numéro CAS |
23573-57-1 |
|---|---|
Formule moléculaire |
C14H10ClF3N2 |
Poids moléculaire |
298.69 g/mol |
Nom IUPAC |
2-chloro-N'-[3-(trifluoromethyl)phenyl]benzenecarboximidamide |
InChI |
InChI=1S/C14H10ClF3N2/c15-12-7-2-1-6-11(12)13(19)20-10-5-3-4-9(8-10)14(16,17)18/h1-8H,(H2,19,20) |
Clé InChI |
AOVAISDLCUDNQT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=NC2=CC=CC(=C2)C(F)(F)F)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1R)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13425247.png)
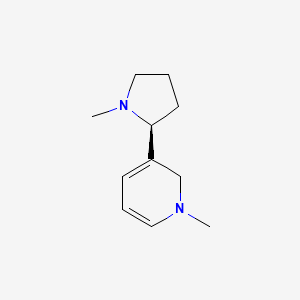
![Trisodium;12-[2,3-bis(11-carboxylatoundecanoyloxy)propoxy]-12-oxododecanoate](/img/structure/B13425270.png)
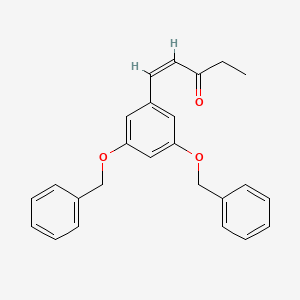
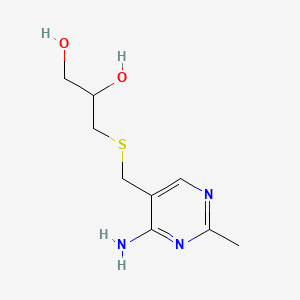
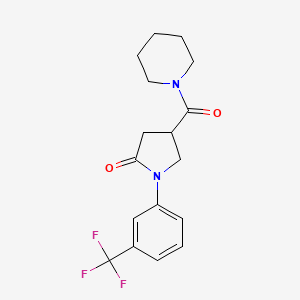
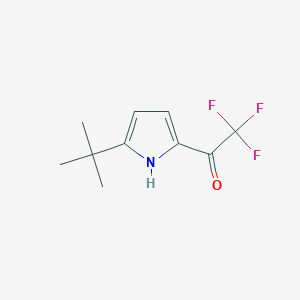
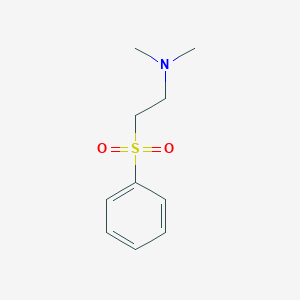
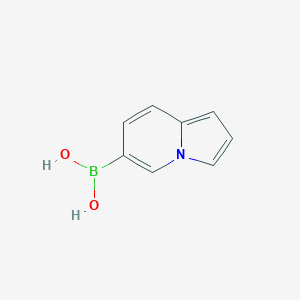

![(E)-but-2-enedioic acid;N-[2-[2-[4-[2-(2-hydroxyethoxy)ethyl]piperazine-1-carbonyl]phenyl]sulfanylphenyl]acetamide](/img/structure/B13425308.png)
![[(E)-2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl] trifluoromethanesulfonate](/img/structure/B13425311.png)
